2-(2-Bromo-6-fluorophenyl)-6-fluorobenzaldehyde

Catalog No.
S13740016
CAS No.
M.F
C13H7BrF2O
M. Wt
297.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-Bromo-6-fluorophenyl)-6-fluorobenzaldehyde

Product Name

2-(2-Bromo-6-fluorophenyl)-6-fluorobenzaldehyde

IUPAC Name

2-(2-bromo-6-fluorophenyl)-6-fluorobenzaldehyde

Molecular Formula

C13H7BrF2O

Molecular Weight

297.09 g/mol

InChI

InChI=1S/C13H7BrF2O/c14-10-4-2-6-12(16)13(10)8-3-1-5-11(15)9(8)7-17/h1-7H

InChI Key

IMLUJPXMJCUMTE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)C=O)C2=C(C=CC=C2Br)F

2-(2-Bromo-6-fluorophenyl)-6-fluorobenzaldehyde is a fluorinated benzaldehyde derivative with the molecular formula C7_7H4_4BrF2_2O. This compound features a bromine atom and two fluorine atoms attached to a benzene ring, contributing to its unique chemical properties. The presence of these halogen substituents enhances its reactivity and potential applications in various fields, particularly in organic synthesis and medicinal chemistry.

  • Substitution Reactions: The bromine and fluorine atoms can be replaced with other functional groups, enabling the synthesis of diverse derivatives.
  • Condensation Reactions: The aldehyde functional group can participate in condensation reactions, leading to the formation of various heterocycles, such as indazoles.

Common reagents used in these reactions include sodium azide for substitution and hydrazines or amines for condensation reactions. The major products from these reactions often include bicyclic heterocycles and hydrazones or imines .

The synthesis of 2-(2-Bromo-6-fluorophenyl)-6-fluorobenzaldehyde typically involves the following steps:

  • Bromination: 2-Bromo-6-fluorotoluene is reacted with hydrobromic acid and hydrogen peroxide under light conditions for 6 to 24 hours, forming 2-bromo-6-fluorobenzyl bromide.
  • Oxidation: The resulting compound is then oxidized using dimethyl sulfoxide in the presence of an inorganic compound at 95°C for 3 to 8 hours. This process yields the target compound after extraction and purification .

Industrial methods may vary slightly but generally follow similar synthetic routes optimized for higher yields and purity.

2-(2-Bromo-6-fluorophenyl)-6-fluorobenzaldehyde has several applications:

  • Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules, particularly in the pharmaceutical industry.
  • Material Science: Its unique properties make it suitable for developing new materials, including semiconductors and nanostructures.
  • Chemical Probes: The compound can be utilized as a probe in various analytical techniques due to its distinct spectral properties .

Several compounds share structural similarities with 2-(2-Bromo-6-fluorophenyl)-6-fluorobenzaldehyde. Here are some notable examples:

Compound NameSimilarity IndexKey Features
2-Bromo-3-chloro-6-fluorobenzaldehyde0.94Contains chlorine instead of one fluorine
3-Bromo-2-chloro-6-fluorobenzaldehyde0.92Different substitution pattern on the benzene ring
5-Bromo-2-fluoro-4-methylbenzaldehyde0.94Methyl group addition alters reactivity
2-Bromo-5-fluoro-4-methylbenzaldehyde0.94Similar halogen substitutions but different methyl position

These compounds exhibit varying degrees of similarity based on their structural features and functional groups, contributing to their unique chemical behaviors. The presence of different halogens or additional substituent groups can significantly influence their reactivity and potential applications .

XLogP3

3.9

Hydrogen Bond Acceptor Count

3

Exact Mass

295.96483 g/mol

Monoisotopic Mass

295.96483 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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